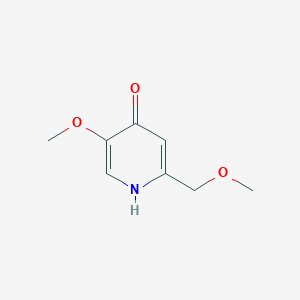![molecular formula C29H23Br2N3O B14153166 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide CAS No. 488793-86-8](/img/structure/B14153166.png)
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazacyclopenta[cd]azulene core, which is a fused ring system, and is substituted with bromophenyl and phenyl groups. The presence of bromine atoms and the carboxamide functional group contribute to its reactivity and potential utility in synthetic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the bromophenyl groups and the diazacyclopenta[cd]azulene core. This reaction requires a palladium catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide has several scientific research applications:
Material Science: Used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.
Catalysis: Can be used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.
作用機序
The mechanism of action of 1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide involves its interaction with molecular targets through its functional groups. The bromophenyl and carboxamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
類似化合物との比較
Similar Compounds
- 1,4-bis(4-chlorophenyl)-N-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- 1-(4-bromophenyl)-N-(2,5-dimethylphenyl)-3-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Uniqueness
1,4-bis(4-bromophenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization
特性
CAS番号 |
488793-86-8 |
|---|---|
分子式 |
C29H23Br2N3O |
分子量 |
589.3 g/mol |
IUPAC名 |
2,6-bis(4-bromophenyl)-N-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C29H23Br2N3O/c30-21-13-9-19(10-14-21)25-18-34-27(28(35)32-23-6-2-1-3-7-23)26(20-11-15-22(31)16-12-20)24-8-4-5-17-33(25)29(24)34/h1-3,6-7,9-16,18H,4-5,8,17H2,(H,32,35) |
InChIキー |
PIWROEOHLGKUDP-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14153084.png)
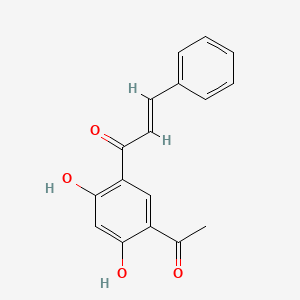
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
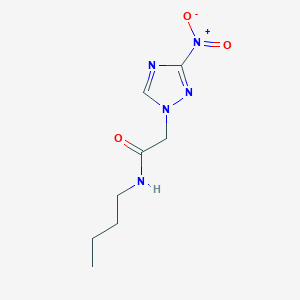
![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)
![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
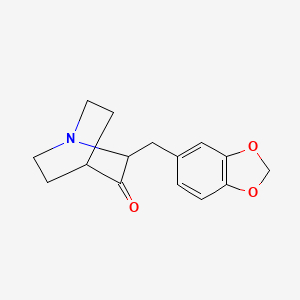
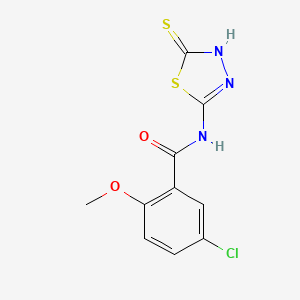
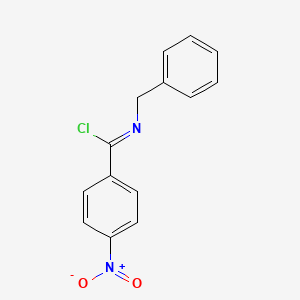
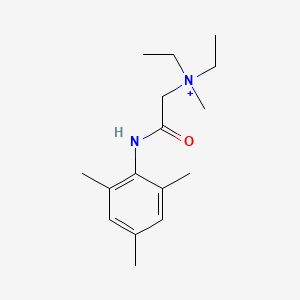
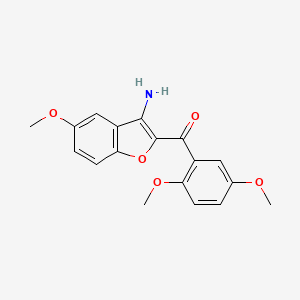
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
